Ac-D-Ser(tBu)-OH, also known as N-acetyl-O-tert-butyl-L-serine, is a derivative of the amino acid serine. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom and a tert-butyl group protecting the hydroxyl group. It plays a significant role in peptide synthesis and serves as a building block for various bioactive compounds.
The compound can be synthesized through various chemical methods, often involving the protection of serine's functional groups to facilitate its use in solid-phase peptide synthesis. Ac-D-Ser(tBu)-OH is commercially available from several chemical suppliers, including Aapptec and TCI Chemicals, which provide detailed specifications including purity and molecular weight .
Ac-D-Ser(tBu)-OH falls under the category of amino acid derivatives. It is specifically classified as a protected amino acid due to the presence of tert-butyl and acetyl protecting groups, which prevent unwanted reactions during peptide synthesis.
The synthesis of Ac-D-Ser(tBu)-OH generally involves several key steps:
The reaction conditions typically involve controlling temperature and solvent choice to optimize yield and purity. For instance, reactions may be carried out in dichloromethane or dioxane under an inert atmosphere to avoid moisture .
Ac-D-Ser(tBu)-OH has the following molecular structure:
The structure features:
The compound appears as a white crystalline powder and is soluble in organic solvents like methanol and dichloromethane .
Ac-D-Ser(tBu)-OH participates in several key reactions:
The conditions for these reactions must be carefully controlled to prevent side reactions. For example, deprotection typically requires acidic conditions that selectively remove protecting groups without affecting peptide bonds.
In peptide synthesis, Ac-D-Ser(tBu)-OH acts as a protected amino acid that allows for selective coupling without side reactions. The protective groups prevent unwanted interactions during synthesis, ensuring that only desired peptide bonds are formed.
This mechanism is crucial in solid-phase peptide synthesis where control over reaction conditions leads to higher yields and purities in peptide production.
Ac-D-Ser(tBu)-OH is widely used in scientific research, particularly in:
This compound exemplifies the importance of protected amino acids in modern biochemical research and pharmaceutical development, providing essential tools for synthetic chemists and biochemists alike.
The Fmoc/tBu protection scheme represents a cornerstone in the synthesis of acid-sensitive peptides like Ac-D-Ser(tBu)-OH, providing true orthogonality through base-labile N-terminal Fmoc protection and acid-labile side chain tBu groups. This strategy enables selective deprotection cycles during solid-phase synthesis while preserving the acid-sensitive tert-butyl ether protection on serine's hydroxyl group. The Fmoc deprotection mechanism involves base-mediated β-elimination (typically 20% piperidine in DMF), where abstraction of the acidic fluorenyl proton triggers formation of dibenzofulvene and carbon dioxide [2] [5]. Crucially, dibenzofulvene is a reactive electrophile that must be scavenged by secondary amines like piperidine to prevent alkylation of the newly deprotected N-terminus – a side reaction that particularly impacts D-serine containing peptides due to potential epimerization sensitivity [5].
Recent green chemistry advancements have identified environmentally benign solvent alternatives to traditional DMF and NMP washes. Studies demonstrate that polar aprotic solvents like γ-valerolactone and Cyrene™ (dihydrolevoglucosenone) effectively maintain swelling of polystyrene resins while reducing environmental impact [2]. For Ac-D-Ser(tBu)-OH synthesis, optimized protocols employ 5% DBU in DMF for accelerated Fmoc removal (≤3 minutes vs 20-30 minutes for standard piperidine) [5]. However, DBU requires caution with aspartic acid-containing sequences due to potential aspartimide formation, and should be supplemented with piperidine (0.5-2%) as a dedicated dibenzofulvene scavenger [5]. Modern synthesizers implement UV-monitored deprotection, dynamically adjusting time based on dibenzofulvene-piperidine adduct absorbance at 301 nm to ensure complete removal while minimizing base exposure for tBu-protected serine residues [5].
Table 1: Scavengers for Fmoc Deprotection Byproducts in Ac-D-Ser(tBu)-OH Synthesis
Scavenger | Concentration | Deprotection Time | Compatibility with D-Ser | Residual Byproducts |
---|---|---|---|---|
Piperidine | 20% in DMF | 5-10 min | Excellent | <0.5% dibenzofulvene adducts |
DBU + Piperidine | 0.5M DBU + 2% piperidine | 1-3 min | Good (monitor epimerization) | <0.3% adducts |
1,8-Diazabicyclo[5.4.0]undec-7-ene | 0.02M in DMF | 2-4 min | Moderate (risk of aspartimide) | Requires co-scavenger |
Pyrrolidine | 5% in DMF | 8-12 min | Excellent | <0.8% adducts |
Chiral integrity preservation during Ac-D-Ser(tBu)-OH synthesis presents unique challenges distinct from L-serine chemistry. The D-configuration requires stringent control throughout protection, activation, and coupling to prevent racemization via oxazolone intermediate formation. Industrial-scale production employs chiral pool resolution of N-acetyl-DL-serine followed by enzymatic deacetylation of the L-enantiomer using acylase I, yielding enantiomerically pure D-serine ([α]D²⁰ = -14.5° in water) [8]. Alternatively, asymmetric Strecker synthesis from glyoxylate with cinchona alkaloid catalysts achieves >98% ee for D-serine precursors, though requires additional protection steps for direct t-butylation [8].
The t-butylation specificity of serine hydroxyl groups demands anhydrous acidic conditions to prevent tert-butyl carbocation-mediated side reactions. Optimal protocols utilize catalytic p-toluenesulfonic acid (0.1-0.5 eq) in methylene dichloride with gaseous isobutene at -10°C to 0°C for 48-72 hours, achieving >95% O-tBu protection while maintaining D-configuration integrity (chiral HPLC purity ≥99.5%) [1] [10]. Post-synthesis, chiral verification methods include capillary electrophoresis with cyclodextrin chiral selectors and Marfey's reagent (FDAA) derivatization followed by LC-MS/MS analysis, capable of detecting ≤0.1% L-enantiomer contamination in Ac-D-Ser(tBu)-OH batches [10]. This sensitivity is critical for biomedical applications where D-amino acid incorporation affects target binding and proteolytic stability [8].
Table 2: Stereochemical Purity Analysis of D-Ser(tBu) Derivatives
Synthetic Method | Chiral Purity (% ee) | Primary Characterization Method | L-Ser Contamination Limit | Optical Rotation [α]D²⁰ |
---|---|---|---|---|
Enzymatic resolution | 99.2% | Polarimetry | 0.8% | -26.5° ± 0.5° (c=1, EtOAc) |
Asymmetric synthesis | 99.8% | Chiral HPLC (Chiralpak ZWIX(+) column) | 0.1% | -27.1° ± 0.3° |
Chiral pool derivation | 99.5% | FDAA derivatization LC-MS | 0.3% | -26.0° ± 0.5° |
Racemic t-butylation | 98.5% | CE with sulfated β-cyclodextrin | 1.2% | -25.3° ± 1.0° |
Coupling reagent selection critically influences racemization suppression and yield efficiency during Ac-D-Ser(tBu)-OH incorporation into peptide chains. Phosphonium reagents like PyBOP generate active esters via in situ benzotriazolyl intermediates, typically achieving coupling completion within 5-10 minutes for D-Ser(tBu) derivatives. However, PyBOP's pyrrolidine byproducts can nucleophilically attack the activated carbonyl when coupling sterically hindered residues, necessitating additives like HOBt or HOAt to suppress this side reaction [3]. Modern uronium alternatives such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) provide superior racemization control (<0.5% epimerization in Young's test) due to their ability to form stable O-acylisourea intermediates that minimize oxazolone formation – a particular advantage for D-amino acids where stereoinversion produces difficult-to-detect L-impurities [3] [6].
Mechanistic studies reveal that carbodiimide reagents (DIC/EDC) remain cost-effective options but require precise stoichiometric control with D-Ser(tBu) derivatives. Excess carbodiimide (>1.5 eq) risks guanidylation of the N-terminus, permanently blocking chain elongation. This is mitigated through use of "double coupling" protocols with 0.9 eq DIC and additives like 6-Cl-HOBt (1.0 eq), reducing epimerization to <1.5% for C-terminal D-Ser(tBu) couplings [6]. For fragment condensation involving Ac-D-Ser(tBu)-OH, the phosphonium salt COMU [(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate] demonstrates enhanced performance due to its crystalline stability, reduced epimerization (0.2-0.8% vs 1.5-3% for HBTU), and excellent solubility in DMF/NMP mixtures [3] [6]. COMU exclusively adopts the uronium form, activating carboxylates with greater efficiency than aminium reagents while generating water-soluble byproducts that simplify purification [3].
Table 3: Coupling Reagent Performance with Ac-D-Ser(tBu)-OH
Coupling Reagent | Optimal Equivalents | Reaction Time (min) | Epimerization (%) | Compatible Solvents |
---|---|---|---|---|
HATU | 0.95-1.05 | 5-8 | 0.3-0.7 | DMF, NMP, DMSO |
DIC/HOAt | 1.2/1.0 | 12-15 | 1.0-1.5 | DCM, THF, DMF |
PyBOP | 1.1 | 4-7 | 0.5-1.0 | DMF, NMP |
COMU | 1.0 | 8-12 | 0.2-0.5 | DMF, MeCN |
HCTU | 1.0 | 6-10 | 0.4-0.9 | DMF, DCM |
Enzymatic approaches for Ac-D-Ser(tBu)-OH synthesis leverage serine-specific acyltransferases and lipases under mild aqueous conditions (pH 7-8, 25-37°C) that inherently prevent racemization. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin demonstrates exceptional regioselectivity for serine hydroxyl acylation, enabling direct synthesis of O-acetyl-D-serine derivatives in >80% yield without protecting the amino or carboxyl groups [8]. However, enzymatic t-butylation efficiency remains limited by the bulky tert-butyl donor substrates (e.g., di-tert-butyl dicarbonate), with conversion rates typically <35% due to steric incompatibility with enzyme active sites. Recent advances utilize engineered subtilisin variants in anhydrous DMF with vinyl tert-butyl carbonate, achieving 68% yield of O-tBu-D-serine with 99% enantiomeric excess – though scalability remains challenging [8].
Conventional chemical synthesis routes offer superior throughput for industrial-scale Ac-D-Ser(tBu)-OH production. Patent CN104163848A details a four-step sequence from commercial D-serine: (1) esterification (SOCl₂/MeOH, 0°C→RT, 24h, 85% yield), (2) O-t-butylation (isobutylene/p-TsOH, CH₂Cl₂, 72h, 89%), (3) saponification (10% Na₂CO₃, 24h, 92%), and (4) N-acetylation (acetic anhydride/pyridine, 0°C, 2h, 95%) [1]. This route delivers kilogram quantities with 99.5% chiral purity (HPLC) but generates significant solvent waste, particularly during esterification and saponification workups. Hybrid chemo-enzymatic strategies show promise wherein enzymatic acetylation of D-Ser(tBu)-OH proceeds in aqueous buffer (pH 8.0) at 30°C with >95% conversion, followed by extraction into ethyl acetate. This eliminates the need for acetyl chloride/pyridine, reducing halocarbon waste by 65% while maintaining comparable overall yield (78% vs 82% chemical) [8].
Cost structure analyses reveal enzymatic routes become competitive at small scale (<100g) despite higher unit costs due to reduced purification needs. Chemical synthesis achieves bulk production economies ($120-150/g at 100g scale vs $45-65/g at 10kg scale), but enzymatic processes minimize heavy metal contamination risks from coupling reagents – a critical consideration for therapeutic peptides [3] [8]. Fragment condensation using enzymatically synthesized Ac-D-Ser(tBu)-OH demonstrates 15-20% higher yields in long peptide sequences (≥30mer) due to reduced deletion sequences from metal contaminants [8].
Table 4: Synthesis Route Comparison for Ac-D-Ser(tBu)-OH
Parameter | Chemical Synthesis | Enzymatic Synthesis | Hybrid Chemo-Enzymatic |
---|---|---|---|
Overall Yield | 70-75% (4 steps) | 25-35% (1 step) | 60-65% (3 steps) |
Chiral Purity | ≥99.5% | ≥99.9% | ≥99.7% |
Byproducts | Halogenated solvents, urea derivatives | None significant | Acetic acid |
Scale Feasibility | Multi-kilogram | Milligram to gram | Up to 1kg |
Cost per gram (100g scale) | $120 | $380 | $210 |
Key Limitation | Epimerization risk during activation | Low t-butylation efficiency | Enzyme cost |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: